molecular formula C13H14N2O B8579519 6-(2,5-Dimethylphenoxy)pyridin-3-amine

6-(2,5-Dimethylphenoxy)pyridin-3-amine

Cat. No.: B8579519
M. Wt: 214.26 g/mol
InChI Key: JOZKBYSDPAZWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,5-Dimethylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C13H14N2O It is known for its unique structure, which includes a pyridine ring substituted with an amine group and an ether linkage to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethylphenoxy)pyridin-3-amine typically involves the reaction of 2,5-dimethylphenol with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as DMF or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like halogens, amines, or thiols.

Scientific Research Applications

6-(2,5-Dimethylphenoxy)pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethylphenoxy)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2,4-Dimethylphenyl)oxy]-3-pyridinamine
  • 6-[(2,6-Dimethylphenyl)oxy]-3-pyridinamine
  • 6-[(3,5-Dimethylphenyl)oxy]-3-pyridinamine

Uniqueness

6-(2,5-Dimethylphenoxy)pyridin-3-amine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical behavior, and biological activity compared to its similar compounds.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-(2,5-dimethylphenoxy)pyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-9-3-4-10(2)12(7-9)16-13-6-5-11(14)8-15-13/h3-8H,14H2,1-2H3

InChI Key

JOZKBYSDPAZWLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=NC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[(2,5-dimethylphenyl)oxy]-5-nitropyridine (Intermediate 33, 140 mg, 0.450 mmol) was dissolved in ethanol (3 mL). Hydrazine hydrate (83 μL, 0.884 mmol) and palladium on carbon (47 mg, 0.044 mmol) were added. The reaction mixture was heated at reflux under argon. After overnight heating, the reaction was cooled down. The reaction mixture was filtered. The organic phase was evaporated under vacuum. The residue was purified by SCX (wash with MeOH, desorbed with 2N methanolic ammonia). Evaporation afforded the title compound (85 mg).
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
83 μL
Type
reactant
Reaction Step Two
Quantity
47 mg
Type
catalyst
Reaction Step Two

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